![molecular formula C19H17N3O3 B2410515 Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate CAS No. 843626-32-4](/img/structure/B2410515.png)
Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C19H17N3O3 . It is offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 19 Carbon atoms, 17 Hydrogen atoms, 3 Nitrogen atoms, and 3 Oxygen atoms . It has a molecular weight of approximately 335.357 Da .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoxalines, including compounds structurally similar to ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate, have been studied for their potential as corrosion inhibitors. For instance, a study explored the use of quinoxalines as corrosion inhibitors for copper in nitric acid media, demonstrating the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Synthesis of Benzimidazoles and Related Heterocycles
In another study, the reaction of 3-(α-aminobenzyl)quinoxalin-2(1H)-one with ethyl acetoacetate, which shares similarities with the ethyl quinoxaline compound, was used to synthesize novel benzimidazoles and heterocycles, demonstrating the compound's utility in synthesizing complex organic structures (Mamedov et al., 2011).
Aldose Reductase Inhibition
A study on quinoxalin-2(1H)-one derivatives, related to this compound, identified several compounds as potent aldose reductase inhibitors, suggesting their potential use in treating diabetic complications (Qin et al., 2015).
Crystal Structure Analysis and Inhibition of c-Jun N-terminal Kinases
A study analyzing the crystal structure of new quinoxalines derivatives, including compounds structurally similar to this compound, highlighted their potential as inhibitors for c-Jun N-terminal kinases (JNK1), an important target in cancer research (Abad et al., 2020).
Synthesis of Triazoloquinoxalines and Analogs
Research into the synthesis of quinoxaline derivatives, closely related to the ethyl quinoxaline compound, explored their potential applications in synthesizing triazoloquinoxalines, which have various biological activities (Atta & Ashry, 2011).
Antiviral Activity
A study synthesized novel quinoxaline derivatives, akin to this compound, and evaluated them as antiviral agents, finding potent activity against various viruses (Elzahabi, 2017).
Wirkmechanismus
Target of Action
It’s known that indoloquinoxaline derivatives, which this compound is a part of, have been studied as antibacterial and antiviral agents . They are also known to bind non-covalently to DNA molecules .
Mode of Action
It’s known that indoloquinoxaline derivatives can bind to dna molecules . This interaction could potentially interfere with the replication process of the DNA, thereby inhibiting the growth and proliferation of cells.
Biochemical Pathways
Given its potential dna-binding properties, it could affect pathways related to dna replication, transcription, and translation .
Result of Action
Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate has shown promise in drug development. Preclinical studies have demonstrated its efficacy against various cancer types. This suggests that the compound’s action at the molecular and cellular level could potentially inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-25-17(23)11-22-16-9-8-12(24-2)10-13(16)18-19(22)21-15-7-5-4-6-14(15)20-18/h4-10H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTLXQYERPJJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

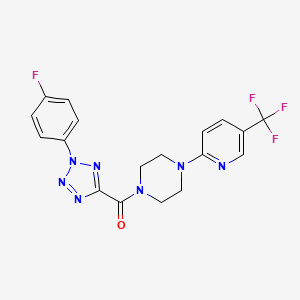
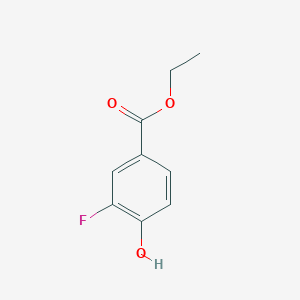
![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)
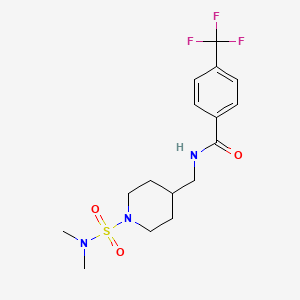
![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)
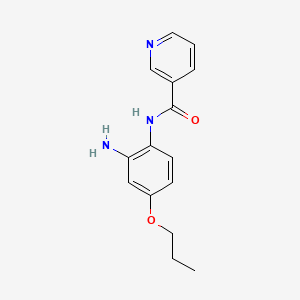
![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)
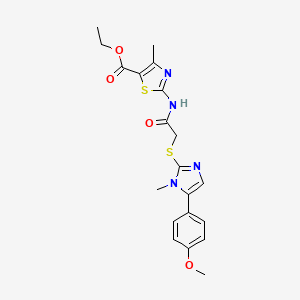
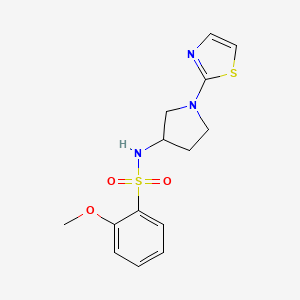
![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)
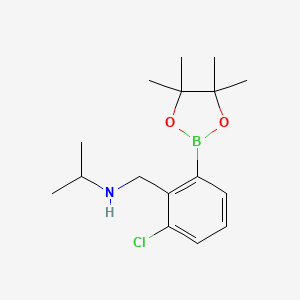
![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)
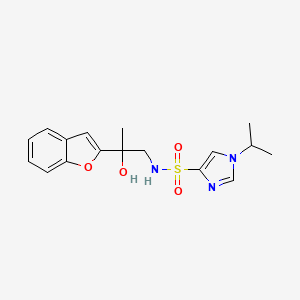
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)